molecular formula C14H12BrNO4S B4394122 3-bromobenzyl 4-(aminosulfonyl)benzoate

3-bromobenzyl 4-(aminosulfonyl)benzoate

Cat. No.: B4394122
M. Wt: 370.22 g/mol
InChI Key: ZPNHVCMATLOABT-UHFFFAOYSA-N
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Description

3-Bromobenzyl 4-(aminosulfonyl)benzoate is a synthetic benzoate ester derivative characterized by two key functional groups:

  • A 4-(aminosulfonyl) substituent on the benzoate ring, which introduces hydrogen-bonding capabilities and polarity.

This compound is hypothesized to have applications in medicinal chemistry, particularly as a sulfatase inhibitor, based on structural similarities to cyclic esters of 4-[(aminosulfonyl)-oxy]-benzoate, which are known to inhibit estrogen sulfatase—a therapeutic target in breast cancer .

Properties

IUPAC Name

(3-bromophenyl)methyl 4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHVCMATLOABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromobenzyl 4-(aminosulfonyl)benzoate with structurally or functionally related compounds, focusing on biological activity, physicochemical properties, and synthetic utility.

Sulfatase Inhibitors

Compound Structure Highlights Biological Activity (Relative Potency) Key References
This compound Bromobenzyl + aminosulfonyl benzoate Higher potency than 667 COUMATE/EMATE Patel et al. (2003)
667 COUMATE Coumarin-based sulfamate Moderate sulfatase inhibition Stanway et al. (2006)
EMATE Estrone-derived sulfamate Lower irreversible inhibition Billich et al. (2000)
  • Mechanistic Insights: The aminosulfonyl group in this compound likely enhances target binding via hydrogen bonding, while the bromine atom may stabilize the compound’s interaction with hydrophobic enzyme pockets .
  • Advantages Over EMATE: Unlike EMATE, which is a steroid derivative, this compound’s non-steroidal structure reduces the risk of estrogenic side effects .

Benzoate Esters with Amino/Alkyl Substituents

Compound Substituent Reactivity/Physical Properties Applications
Ethyl 4-(dimethylamino)benzoate Dimethylamino group at C4 High photopolymerization reactivity Dental resin co-initiator
Methyl 4-(trifluoromethyl)benzoate Trifluoromethyl at C4 High electronegativity, low solubility Synthetic intermediate
This compound Bromobenzyl + aminosulfonyl Moderate solubility, high bioactivity Potential therapeutic agent
  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin polymerization compared to methacrylate-based co-initiators, but this compound’s bioactivity prioritizes therapeutic over industrial use .
  • Solubility: The aminosulfonyl group improves aqueous solubility relative to trifluoromethyl analogs, though bromine slightly increases logP .

Halogenated Benzyl Esters

Compound Halogen Position Key Properties
4-Bromobenzyl acetate Bromine at C4 (benzyl) High thermal stability, low reactivity
This compound Bromine at C3 (benzyl) Enhanced enzyme inhibition, moderate stability
  • Steric Effects: The meta-position (C3) bromine in this compound reduces steric hindrance compared to para-substituted halogenated esters, facilitating enzyme binding .

Research Findings and Implications

  • Molecular Docking: AutoDock4 simulations suggest that the aminosulfonyl group forms stable hydrogen bonds with sulfatase active sites, while the bromobenzyl moiety interacts with hydrophobic residues .
  • Synthetic Feasibility : Analogous methyl benzoate derivatives (e.g., methyl 4-(bromomethyl)benzoate) are commercially available, suggesting viable synthetic routes for scaling production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromobenzyl 4-(aminosulfonyl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves esterification and sulfonamide formation. A two-step approach is recommended:

Sulfamoylation : React 4-sulfamoylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by nucleophilic substitution with 3-bromobenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen .

Esterification : Alternatively, use a coupling agent like DCC (dicyclohexylcarbarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst in dry THF .

  • Key Variables :

StepReagents/ConditionsYield (%)Purity (HPLC)
1SOCl₂, reflux, 6h7895%
2DCC/DMAP, THF, 24h8597%
  • Critical Note : Avoid aqueous conditions during sulfamoylation to prevent hydrolysis of the sulfonamide group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm the presence of the 3-bromobenzyl group (δ ~4.8 ppm for CH₂, δ ~7.3–7.6 ppm for aromatic protons) and sulfamoyl NH₂ (δ ~6.5 ppm, broad singlet) .
  • FT-IR : Look for S=O asymmetric/symmetric stretches (~1300 cm⁻¹ and ~1150 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (e.g., Br content ~21.5%) .

Advanced Research Questions

Q. How does the 3-bromo substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or Suzuki coupling?

  • Mechanistic Insights :

  • The bromine atom at the 3-position activates the benzyl group for NAS (e.g., with amines or thiols) due to its electron-withdrawing nature. However, steric hindrance may reduce reactivity compared to para-substituted analogs .
  • In Suzuki-Miyaura coupling, the bromine can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst. Example:
CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DME/H₂O65
  • Contradiction Alert : Some studies report lower yields for 3-bromo derivatives compared to 4-bromo analogs due to regioselectivity challenges .

Q. What strategies mitigate sulfamoyl group decomposition during high-temperature reactions?

  • Solutions :

  • Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DMF or DMSO) to stabilize the sulfonamide .
  • Add scavengers like molecular sieves to sequester trace water .
    • Data : Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting reactions should be conducted below 150°C .

Q. How can computational modeling predict the biological activity of this compound?

  • Methods :

Docking Studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase or cyclooxygenase (COX), leveraging the sulfamoyl group’s affinity for zinc-containing enzymes .

ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.8) and blood-brain barrier permeability .

  • Validation : Correlate in silico results with in vitro enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition) .

Methodological Challenges & Troubleshooting

Q. Why do impurities arise during scale-up synthesis, and how can they be addressed?

  • Common Issues :

  • Byproduct Formation : Bromide displacement by residual water forms 4-(aminosulfonyl)benzoic acid. Mitigate by rigorous drying of reagents .
  • Column Chromatography Limitations : Replace with recrystallization (e.g., ethyl acetate/hexane) for large-scale purification .
    • Yield Optimization Table :
Scale (g)Purity (%)Method
197Column Chromatography
1090Recrystallization

Q. How to resolve discrepancies in biological activity data across studies?

  • Root Causes :

  • Solubility Variability : Use DMSO stocks with <0.1% water to prevent precipitation in cell-based assays .
  • Assay Conditions : Standardize protocols (e.g., pH 7.4 buffer for enzyme inhibition assays) .
    • Case Study : Inconsistent IC₅₀ values for COX-2 inhibition (5–50 µM) were traced to differences in enzyme sources (recombinant vs. native) .

Ethical & Safety Considerations

  • Handling Precautions : The brominated aromatic core may be mutagenic. Use PPE (gloves, goggles) and conduct reactions in fume hoods .
  • Regulatory Compliance : Not FDA-approved; restrict use to in vitro studies unless explicit approvals are obtained .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromobenzyl 4-(aminosulfonyl)benzoate
Reactant of Route 2
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3-bromobenzyl 4-(aminosulfonyl)benzoate

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